molecular formula C20H16N4O2S B2714508 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide CAS No. 1808561-43-4

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide

Cat. No.: B2714508
CAS No.: 1808561-43-4
M. Wt: 376.43
InChI Key: TYCKUZCRXUGVGW-UHFFFAOYSA-N
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Description

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound combines the structural features of quinazoline and sulfonamide, which are known for their anticancer and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide typically involves the reaction of 4-chloro-2-phenylquinazoline with various sulfonamides in dry N,N-dimethylformamide. This reaction is carried out under controlled conditions to ensure the formation of the desired quinazoline-sulfonamide derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline and sulfonamide derivatives, which can exhibit different biological activities depending on the modifications made to the parent compound .

Scientific Research Applications

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential therapeutic properties.

    Biology: Investigated for its ability to inhibit specific enzymes and pathways involved in disease processes.

    Medicine: Explored as a potential anticancer and antimicrobial agent due to its ability to target specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as receptor tyrosine kinases and carbonic anhydrase enzymes. By inhibiting these targets, the compound can disrupt cellular processes essential for cancer cell proliferation and survival. This inhibition leads to apoptosis and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Phenylquinazolin-2-yl)amino)benzenesulfonamide is unique due to its combined quinazoline and sulfonamide structure, which imparts distinct biological activities. This hybrid structure allows it to target multiple pathways simultaneously, enhancing its therapeutic potential compared to other similar compounds .

Properties

IUPAC Name

4-[(4-phenylquinazolin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-23-18-9-5-4-8-17(18)19(24-20)14-6-2-1-3-7-14/h1-13H,(H2,21,25,26)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKUZCRXUGVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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